molecular formula C27H30O16 B12827469 3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one

3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one

Cat. No.: B12827469
M. Wt: 610.5 g/mol
InChI Key: AQMZAOSKHKZGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safflor Yellow A, also known as Hydroxysafflor Yellow A, is a principal natural ingredient extracted from the safflower plant (Carthamus tinctorius L.), which belongs to the Compositae (Asteraceae) family. This compound has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain . It is highly soluble in water but has low solubility in lipophilic solvents such as ethyl-acetate, ether, benzene, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: Safflor Yellow A is primarily obtained through extraction from the safflower plant. The extraction process involves using solvents like water or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to various purification steps, including filtration and chromatography, to obtain pure Safflor Yellow A .

Industrial Production Methods: In industrial settings, the production of Safflor Yellow A involves large-scale extraction and purification processes. The safflower flowers are harvested and dried before being subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Safflor Yellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Safflor Yellow A, which may exhibit enhanced or altered pharmacological activities .

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one

InChI

InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2

InChI Key

AQMZAOSKHKZGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O

Origin of Product

United States

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